N-(2-aminophenyl)thiophene-2-carboxamide
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Overview
Description
N-(2-aminophenyl)thiophene-2-carboxamide is a heterocyclic compound that features a thiophene ring fused with an aminophenyl group. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both the thiophene and aminophenyl moieties imparts unique chemical and biological properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-aminophenyl)thiophene-2-carboxamide typically involves the condensation of 2-aminobenzamide with thiophene-2-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the amide bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or thiols, depending on the reducing agents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or iodine (I2) in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Halogenated derivatives of the thiophene ring.
Scientific Research Applications
N-(2-aminophenyl)thiophene-2-carboxamide has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Industry: It is used in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of N-(2-aminophenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The aminophenyl group can form hydrogen bonds with active sites, while the thiophene ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
N-(2-aminophenyl)thiazole-5-carboxamide: Similar in structure but contains a thiazole ring instead of a thiophene ring.
2-aminophenylthiophene: Lacks the carboxamide group, leading to different chemical properties.
Thiophene-2-carboxamide: Lacks the aminophenyl group, affecting its biological activity.
Uniqueness: N-(2-aminophenyl)thiophene-2-carboxamide is unique due to the combination of the aminophenyl and thiophene moieties, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-(2-aminophenyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2OS/c12-8-4-1-2-5-9(8)13-11(14)10-6-3-7-15-10/h1-7H,12H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQBPJCMRKXOYFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)NC(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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